

Toxicological Profile of Propaquizafop and its Metabolites: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Propaquizafop*

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This technical guide provides a comprehensive overview of the toxicological profile of the herbicide **Propaquizafop** and its metabolites. The information is compiled from regulatory assessments and scientific literature, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.

Executive Summary

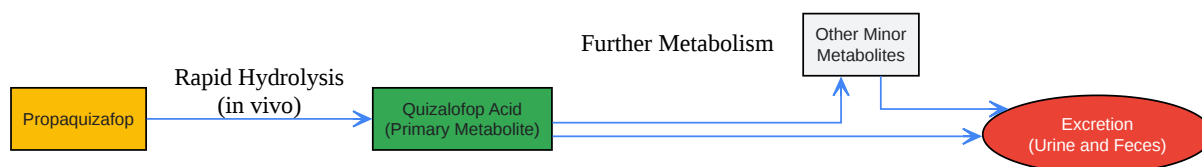
Propaquizafop is a selective post-emergence herbicide belonging to the aryloxyphenoxypropionate chemical class. Its herbicidal activity stems from the inhibition of acetyl-CoA carboxylase (ACCase) in grasses. In mammals, **Propaquizafop** is rapidly and extensively metabolized to its active form, quizalofop acid, which is the primary moiety of toxicological concern. This guide summarizes the key toxicological findings for **Propaquizafop**, including its acute, sub-chronic, and chronic toxicity, as well as its genotoxic, carcinogenic, reproductive, and developmental effects.

Physicochemical Properties

Property	Value
Chemical Name	2-isopropylideneamino-oxyethyl (R)-2-[4-(6-chloroquinoxalin-2-yloxy)phenoxy]propionate
CAS Number	111479-05-1
Molecular Formula	C ₂₂ H ₂₂ ClN ₃ O ₅
Molecular Weight	443.9 g/mol
Appearance	Colorless crystals
Water Solubility	0.63 mg/L (20°C)
LogP (Kow)	4.78 (25°C)

Toxicokinetics and Metabolism

Propaquizafop is readily absorbed following oral administration and is rapidly hydrolyzed to its main metabolite, quizalofop acid (2-[4-(6-chloroquinoxalin-2-yloxy)phenoxy]propionic acid). This conversion is a critical step in its bioactivation and subsequent toxicological effects. The toxicological profile of **Propaquizafop** is therefore largely dictated by the toxicity of quizalofop acid. Elimination occurs primarily through urine and feces. Other minor metabolites have been identified, but their toxicological significance is considered low due to their low abundance.



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Caption: Metabolic pathway of **Propaquizafop**.

Acute Toxicity

Propaquizafop exhibits low acute toxicity via oral, dermal, and inhalation routes of exposure.

Study	Species	Route	Value	Toxicity Category
Acute Oral LD ₅₀	Rat	Oral	>5000 mg/kg bw[1]	Low
Acute Dermal LD ₅₀	Rat	Dermal	>2000 mg/kg bw[1]	Low
Acute Inhalation LC ₅₀ (4h)	Rat	Inhalation	>2.5 mg/L[1]	Low
Skin Irritation	Rabbit	Dermal	Non-irritant[2]	-
Eye Irritation	Rabbit	Ocular	Moderate irritant[1]	-
Skin Sensitization	Guinea Pig	Dermal	Sensitizer[1][2]	-

Experimental Protocols:

- Acute Oral, Dermal, and Inhalation Toxicity: Studies were likely conducted in accordance with OECD Guidelines for the Testing of Chemicals (e.g., OECD 401, 402, and 403). The studies involve single high-dose administrations to rats, followed by a 14-day observation period for signs of toxicity and mortality.
- Skin and Eye Irritation: These studies likely followed OECD Guidelines 404 and 405, respectively. A small amount of the test substance is applied to the skin or into the eye of rabbits, and the degree of irritation is scored over a set period.
- Skin Sensitization: The Magnusson-Kligman Guinea Pig Maximization Test (OECD Guideline 406) is a common method. It involves intradermal and topical induction phases followed by a topical challenge to determine the allergenic potential of the substance.

Sub-chronic and Chronic Toxicity

Repeated dose studies on quizalofop-p-ethyl, a structurally similar compound to which **propaquizafop** metabolizes, indicate that the liver is the primary target organ.

Study	Species	Duration	NOAEL	Key Findings
90-Day Oral Toxicity	Rat	90 days	6.4 mg/kg bw/day	Increased liver weight and liver lesions at higher doses.[3]
1-Year Oral Toxicity	Dog	1 year	10 mg/kg bw/day	No observed effects at the highest dose tested.[3]
2-Year Chronic/Carcinogenicity	Rat	2 years	0.9 mg/kg bw/day	Systemic effects observed at higher doses.[4]

Experimental Protocols:

- 90-Day Oral Toxicity (OECD 408): Rats are administered the test substance daily via their diet or by gavage for 90 days. Endpoints include clinical observations, body weight changes, food consumption, hematology, clinical chemistry, and histopathology of major organs.
- Chronic Toxicity/Carcinogenicity (OECD 452/451): These long-term studies (typically 2 years in rats) involve daily administration of the test substance to evaluate both chronic toxicity and carcinogenic potential. A wide range of tissues are examined histopathologically.

Genotoxicity and Carcinogenicity

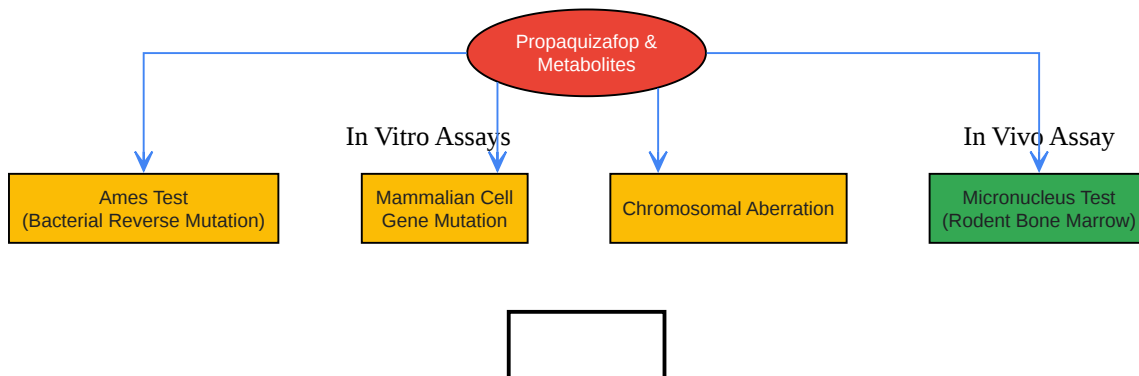
Propaquizafop and its main metabolite, quizalofop acid, have been evaluated in a battery of in vitro and in vivo genotoxicity assays and were found to be non-mutagenic and non-clastogenic.

Assay Type	System	Metabolic Activation	Result
Bacterial Reverse Mutation (Ames)	S. typhimurium	With & Without	Negative
In Vitro Mammalian Cell Gene Mutation	CHO cells (HPRT locus)	With & Without	Negative
In Vitro Chromosomal Aberration	Human Lymphocytes	With & Without	Negative
In Vivo Micronucleus	Mouse Bone Marrow	-	Negative

Long-term carcinogenicity studies in rodents with quizalofop-p-ethyl did not show any evidence of carcinogenic potential at doses not associated with chronic toxicity.[4]

Experimental Protocols:

- Ames Test (OECD 471): This assay uses various strains of Salmonella typhimurium to detect point mutations.
- In Vitro Mammalian Cell Gene Mutation Test (OECD 476): This test assesses the potential of a chemical to induce gene mutations in cultured mammalian cells, often at the HPRT locus.
- In Vivo Micronucleus Test (OECD 474): This assay detects damage to chromosomes or the mitotic apparatus in erythroblasts of rodents by analyzing the formation of micronuclei in peripheral blood or bone marrow cells.



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Caption: Genotoxicity testing workflow for **Propaquizafop**.

Reproductive and Developmental Toxicity

Studies on quizalofop-p-ethyl have been conducted to assess its potential for reproductive and developmental toxicity.

Study	Species	NOAEL (Maternal)	NOAEL (Developmental/Pup)	Key Findings
Two-Generation Reproduction	Rat	5 mg/kg bw/day	1.25 mg/kg bw/day	Fetotoxicity observed at higher doses. No effects on reproduction.[4]
Developmental Toxicity	Rabbit	20 mg/kg bw/day	60 mg/kg bw/day	No teratogenic effects observed. [4]

Experimental Protocols:

- Two-Generation Reproduction Toxicity Study (OECD 416): This study evaluates the effects of the test substance on two generations of rats. The parental generation is exposed before mating, during gestation, and lactation. The first-generation offspring are then exposed through to the production of a second generation. Endpoints include reproductive performance, fertility, and offspring viability and growth.[\[5\]](#)[\[6\]](#)
- Prenatal Developmental Toxicity Study (OECD 414): Pregnant rats or rabbits are dosed with the test substance during the period of organogenesis. The dams are examined for signs of toxicity, and the fetuses are examined for external, visceral, and skeletal abnormalities.[\[7\]](#)[\[8\]](#)

Regulatory Reference Values

Based on the toxicological data for quizalofop-P esters, regulatory agencies have established the following reference values, which are also applicable to **Propaquizafop** due to its rapid metabolism to quizalofop.

Reference Value	Value	Basis
Acceptable Daily Intake (ADI)	0.0083 mg/kg bw/day	Based on the NOAEL from chronic toxicity studies on quizalofop-P-ethyl, adjusted for molecular weight. [9]
Acute Reference Dose (ARfD)	0.08 mg/kg bw/day	Based on the NOAEL from a developmental toxicity study with quizalofop-P-tefuryl, adjusted for molecular weight. [9]
Acceptable Operator Exposure Level (AOEL)	Not specified in the provided search results.	Typically derived from the most relevant short-term or sub-chronic toxicity study with an appropriate safety factor.

Conclusion

Propaquizafop is a herbicide with low acute toxicity. Following absorption, it is rapidly and extensively metabolized to quizalofop acid, which is the toxicologically relevant compound. The

liver is the primary target organ for repeated exposure. **Propaquizafop** and its metabolites are not genotoxic or carcinogenic in rodents. Developmental effects were observed in reproductive toxicity studies but only at doses that also caused maternal toxicity. The established regulatory reference values (ADI and ARfD) are considered protective of human health.

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